molecular formula C9H17ClN4O2S B2495348 [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride CAS No. 2567496-93-7

[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride

Cat. No.: B2495348
CAS No.: 2567496-93-7
M. Wt: 280.77
InChI Key: QSAYHFJJQXLKRB-UHFFFAOYSA-N
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Description

[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride: is a chemical compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, this compound may serve as a probe or ligand for studying biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it valuable for biochemical assays.

Medicine: In medicine, the compound’s potential therapeutic properties can be explored. It may act as a lead compound for drug development, targeting specific diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine: This compound lacks the hydrochloride group but shares a similar core structure.

    [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanol: This compound features a hydroxyl group instead of the amine group.

Uniqueness: The presence of the hydrochloride group in [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride enhances its solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound may confer unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAYHFJJQXLKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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